Cas no 1807054-79-0 (1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene)

1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 化学的及び物理的性質
名前と識別子
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- 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene
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- インチ: 1S/C9H8Br2F2O/c1-2-5-6(10)3-4-7(8(5)11)14-9(12)13/h3-4,9H,2H2,1H3
- InChIKey: AEXASFPIZYJEJN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(C=1CC)Br)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 180
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 9.2
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013015673-500mg |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |
1807054-79-0 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
Alichem | A013015673-250mg |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |
1807054-79-0 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013015673-1g |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene |
1807054-79-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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1,3-Dibromo-4-difluoromethoxy-2-ethylbenzeneに関する追加情報
1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene: A Comprehensive Overview
The compound 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene, identified by the CAS number 1807054-79-0, is a highly specialized aromatic compound with a complex structure. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique properties and potential applications. The molecule consists of a benzene ring substituted with bromine atoms at positions 1 and 3, a difluoromethoxy group at position 4, and an ethyl group at position 2. These substituents confer the compound with distinct electronic and steric characteristics, making it a valuable tool in various chemical reactions and material synthesis.
Recent studies have highlighted the importance of halogenated aromatic compounds like 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene in the development of advanced materials. For instance, researchers have explored its role as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are critical components in organic electronics. The bromine atoms in the molecule act as leaving groups, enabling nucleophilic aromatic substitution reactions that are essential for constructing complex molecular architectures. This property has been extensively utilized in the creation of functional materials with tailored electronic properties.
In addition to its role in materials science, 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene has shown promise in medicinal chemistry. The presence of electron-withdrawing groups such as bromine and difluoromethoxy enhances the molecule's ability to modulate biological processes. Recent research has demonstrated its potential as a lead compound in the development of anti-inflammatory and antitumor agents. By fine-tuning the substituents on the benzene ring, chemists can optimize the compound's bioavailability and efficacy, paving the way for novel therapeutic interventions.
The synthesis of 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include bromination, fluorination, and alkylation reactions, each requiring precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems have significantly improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, understanding the fate and transport of compounds like 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene is crucial for assessing their potential impact on ecosystems. Studies have shown that this compound exhibits moderate persistence in aquatic environments due to its resistance to microbial degradation. However, its low bioaccumulation potential suggests that it poses minimal risk to aquatic organisms under normal usage conditions.
In conclusion, 1,3-Dibromo-4-difluoromethoxy-2-ethylbenzene is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As ongoing research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in both academic and industrial settings.
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